molecular formula C28H26FN3O5S B2702505 4-[6-[(3-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide CAS No. 688059-92-9

4-[6-[(3-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide

Cat. No. B2702505
CAS RN: 688059-92-9
M. Wt: 535.59
InChI Key: YYKWMMQBGDYONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[6-[(3-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide is a useful research compound. Its molecular formula is C28H26FN3O5S and its molecular weight is 535.59. The purity is usually 95%.
BenchChem offers high-quality 4-[6-[(3-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[6-[(3-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Chemistry and Membranes in PEMFC Applications

The compound has been investigated for its potential use in proton exchange membrane fuel cells (PEMFCs). Researchers have synthesized crosslinked terpolymers containing vinylidene fluoride (VDF), perfluoro (4-methyl-3,6-dioxaoct-7-ene) sulfonyl fluoride (PFSVE), and other monomers. These terpolymers exhibit improved thermal stability compared to uncured materials. Upon hydrolysis of the sulfonyl fluoride groups, they form sulfonic acid functions. The resulting membranes show ion-exchange capacities and proton conductivity suitable for PEMFC applications .

Organic Electronics: D-A-D Compounds

The compound’s structure suggests it could be relevant in organic electronics. Specifically, it falls into the category of D-A-D (donor-acceptor-donor) compounds. These compounds are used in organic photovoltaics (solar cells) and organic field-effect transistors (OFETs). Further studies are needed to explore its electronic properties, energy levels, and charge transport capabilities .

Antiproliferative Activity in Cancer Research

A derivative of this compound, 3-(4-fluorophenyl)-1H-pyrazole, has been synthesized and evaluated for its antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3). Researchers assessed its impact on androgen receptor target gene prostate-specific antigen (PSA) inhibition in LNCaP cells. This line of research aims to identify potential anticancer agents .

properties

IUPAC Name

4-[6-[(3-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26FN3O5S/c1-35-21-9-7-18(8-10-21)15-30-26(33)6-3-11-32-27(34)22-13-24-25(37-17-36-24)14-23(22)31-28(32)38-16-19-4-2-5-20(29)12-19/h2,4-5,7-10,12-14H,3,6,11,15-17H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKWMMQBGDYONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC(=CC=C5)F)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[6-[(3-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide

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